molecular formula C19H24O6 B196259 Gibberellin A1 CAS No. 545-97-1

Gibberellin A1

Cat. No. B196259
CAS RN: 545-97-1
M. Wt: 348.4 g/mol
InChI Key: JLJLRLWOEMWYQK-OBDJNFEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gibberellin A1 is a plant hormone found in Phaseolus multiflorus and has growth stimulatory activities . It reverses the inhibition of spinach stem elongation induced by plant growth retardants .


Synthesis Analysis

Gibberellin A1 is synthesized in plants and fungi, with each having different biosynthetic intermediates . For example, G. fujikuroi uses different GA biosynthetic intermediates from those in plants to produce GA 3 . Another class of GA-producing fungus, Phaeosphaeria sp. L487, synthesizes GA 1 using the same intermediates as those in plants .


Molecular Structure Analysis

The molecular formula of Gibberellin A1 is C19H24O6 . The InChI code is InChI=1S/C19H24O6/c1-9-7-17-8-18 (9,24)5-3-10 (17)19-6-4-11 (20)16 (2,15 (23)25-19)13 (19)12 (17)14 (21)22/h10-13,20,24H,1,3-8H2,2H3, (H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 .


Chemical Reactions Analysis

Gibberellin A1 is involved in several chemical reactions. For instance, it is converted from GA 4 in germinating pollen of Pinus attenuata Lemm . Also, it is involved in the GA-induced degradation of SLENDER RICE 1 (SLR1), a DELLA protein that binds to tiller regulator MONOCULUM 1 (MOC1) preventing its degradation .


Physical And Chemical Properties Analysis

Gibberellin A1 is a solid substance soluble in Acetone:Water (1:1), DMSO, and Methanol . Its molecular weight is 348.4 .

Scientific Research Applications

  • GA1 is a major hormone active in controlling elongation growth in higher plants (Phinney, 1985).
  • It plays a role in seedling growth and development in various plant species, including its effect on staminate flower formation in cucumbers (Hayashi et al., 1971).
  • GA1 is involved in several plant growth processes such as inter-node extension, leaf growth, apical dominance, and breaking forms of dormancy (Brian, 1959).
  • It regulates pod growth in peas, with its levels correlating with pod size, and influences seed development (García-Martínez et al., 2004).
  • GA1 is a product of the GA-producing fungus Phaeosphaeria sp. L487 and plays a role in its biosynthetic pathways (Kawaide & Sassa, 1993).
  • It is involved in the regulation of shoot elongation in birch and alder, countering growth inhibition induced by various factors (Junttila, 1993).
  • The endogenous levels of GA1 in rice seeds are linked to the regulation of α-amylase activity during seed germination (Choi et al., 1996).

Safety And Hazards

Gibberellin A1 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Recent advances suggest that species-specific gibberellin modifications were acquired during flowering plant evolution . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression . The potential applications of GA synthetic biology for plant development are also being discussed .

properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLRLWOEMWYQK-OBDJNFEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969689
Record name Gibberellin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A1

CAS RN

545-97-1
Record name Gibberellin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gibberellin A1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A1
Reactant of Route 2
Gibberellin A1
Reactant of Route 3
Gibberellin A1
Reactant of Route 4
Gibberellin A1
Reactant of Route 5
Gibberellin A1
Reactant of Route 6
Gibberellin A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.